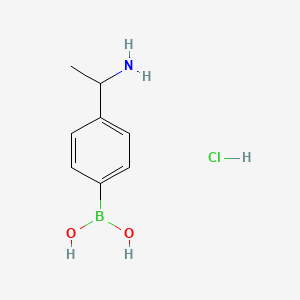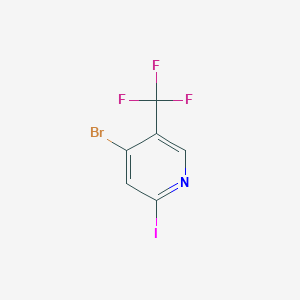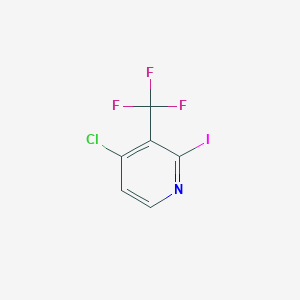
(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride
概要
説明
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus . It is also used in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice .
Molecular Structure Analysis
The InChI code for “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H . This indicates that the compound has a molecular weight of 201.46 and its linear formula is C8H13BClNO2 . Physical And Chemical Properties Analysis
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is a solid at room temperature . It should be stored in a refrigerated environment .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, focusing on unique applications:
Sugar Sensing in Fruit Juices
This compound can be used to prepare modified reduced graphene composite materials that function as sugar sensors. These sensors can detect analytes in fruit juices, providing a valuable tool for quality control and food safety .
Detection of NADH and H2O2
It can also be used to modify carbon electrodes adsorbed with aminophenol. These modified electrodes are useful for the detection of NADH (Nicotinamide adenine dinucleotide) and H2O2 (Hydrogen peroxide), which are important in various biochemical assays .
Glucose-Sensitive Polymers for Diabetes Treatment
Phenylboronic acid derivatives, including this compound, have been used to create glucose-sensitive polymers. These polymers enable self-regulated insulin release, which is crucial in the treatment of diabetes. They can also function as diagnostic agents .
Wound Healing and Tumor Targeting
The compound has notable uses in wound healing and tumor targeting due to its ability to interact with biological tissues and cells. This interaction is facilitated by modifying the primary amine group or the hydroxyl group to achieve specific biomedical applications .
Catalysis in Organic Synthesis
It serves as a reagent for various catalytic reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Sensing Applications
Boronic acids, including (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, are utilized in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. These interactions make them suitable for both homogeneous assays and heterogeneous detection .
作用機序
The mechanism of action of “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is based on its ability to form reversible covalent bonds with diols. This allows it to selectively bind to molecules that contain diols, such as saccharides and other biomolecules.
Safety and Hazards
“(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and storing in a dry place with the container tightly closed .
将来の方向性
The future directions of “(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride” could involve its use in the preparation of modified reduced graphene composite material used as a sugar sensor to detect the analyte in fruit juice . It could also be used in the development of modified carbon electrodes adsorbed with aminophenol, used for the detection of NADH and H2O2 .
特性
IUPAC Name |
[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSBPLFNKOJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















